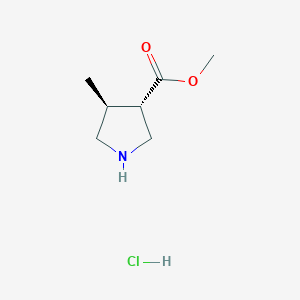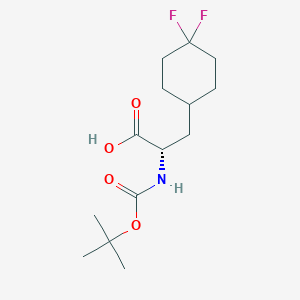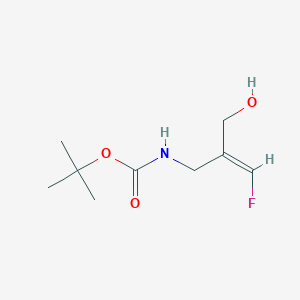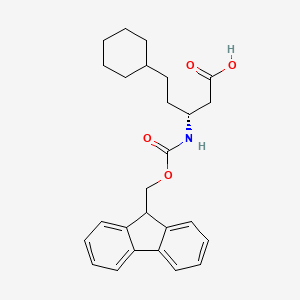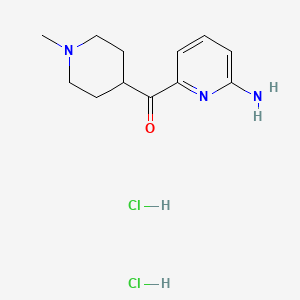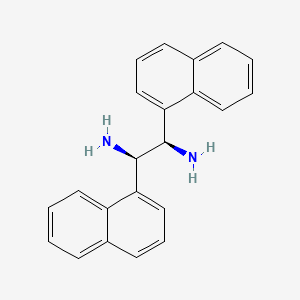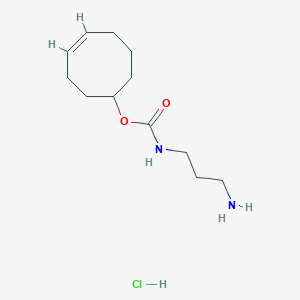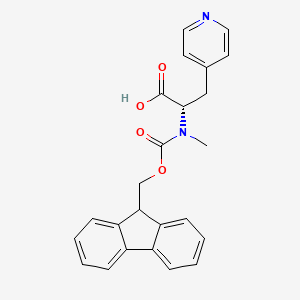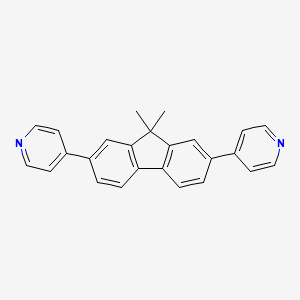
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine
描述
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine is an organic compound that features a fluorene core substituted with two pyridine rings at the 2,7-positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene and pyridine derivatives.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture interference.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
科学研究应用
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Coordination Chemistry: The compound serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic transformations.
作用机制
The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can lead to the formation of stable complexes that exhibit unique electronic and photophysical properties. The compound’s structure allows for π-π stacking interactions, which are crucial in the formation of supramolecular assemblies and materials with enhanced properties .
相似化合物的比较
Similar Compounds
2,7-Di(pyridin-4-yl)-9H-fluorene: A similar compound with pyridine rings at the 2,7-positions but without the dimethyl substitution at the 9-position.
9,9-Dimethyl-2,7-dibromofluorene: A brominated derivative used as an intermediate in the synthesis of various organic compounds.
Uniqueness
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine is unique due to its combination of a fluorene core with dimethyl substitution and pyridine rings. This structure imparts distinct electronic properties and enhances its ability to participate in π-π stacking interactions, making it valuable in the design of advanced materials and coordination complexes.
属性
IUPAC Name |
4-(9,9-dimethyl-7-pyridin-4-ylfluoren-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c1-25(2)23-15-19(17-7-11-26-12-8-17)3-5-21(23)22-6-4-20(16-24(22)25)18-9-13-27-14-10-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXAUYADAWIBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


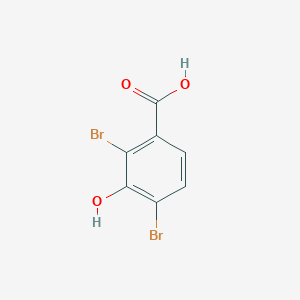
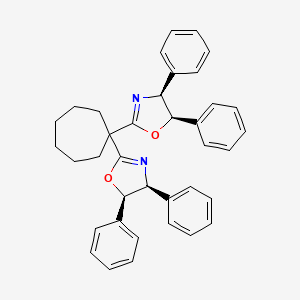
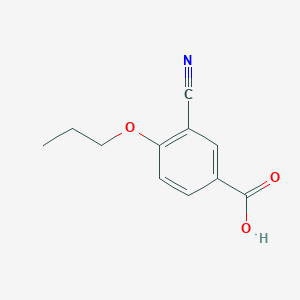
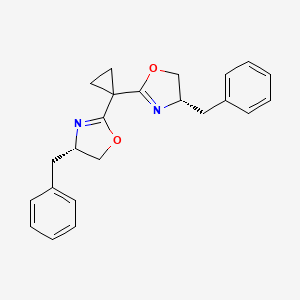
![1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B8222698.png)
